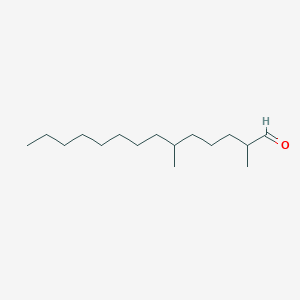
2,6-Dimethyltetradecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyltetradecanal is an organic compound with the molecular formula C16H32O It is an aldehyde with a long carbon chain and two methyl groups attached to the second and sixth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyltetradecanal can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethyltetradecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,6-dimethyltetradecanol. This process can be optimized for large-scale production by using suitable catalysts and reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyltetradecanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to 2,6-dimethyltetradecanoic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2,6-dimethyltetradecanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or acetals under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3) or primary amines for imine formation; alcohols in the presence of acid catalysts for acetal formation
Major Products Formed
Oxidation: 2,6-Dimethyltetradecanoic acid
Reduction: 2,6-Dimethyltetradecanol
Substitution: Imines, acetals
Aplicaciones Científicas De Investigación
2,6-Dimethyltetradecanal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving lipid metabolism and the role of aldehydes in biological systems.
Medicine: Research into the potential therapeutic applications of aldehydes, including their antimicrobial and anti-inflammatory properties, may involve this compound.
Industry: It is used in the production of fragrances and flavorings due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyltetradecanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in biological systems where aldehydes can modify proteins and other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
2,6-Dimethyltetradecanal can be compared with other similar compounds such as:
Tetradecanal: Lacks the methyl groups at the 2 and 6 positions, resulting in different reactivity and properties.
2,6-Dimethyldodecanal: Has a shorter carbon chain, which affects its physical and chemical properties.
2,6-Dimethylhexadecanal: Has a longer carbon chain, leading to differences in solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
64682-99-1 |
|---|---|
Fórmula molecular |
C16H32O |
Peso molecular |
240.42 g/mol |
Nombre IUPAC |
2,6-dimethyltetradecanal |
InChI |
InChI=1S/C16H32O/c1-4-5-6-7-8-9-11-15(2)12-10-13-16(3)14-17/h14-16H,4-13H2,1-3H3 |
Clave InChI |
CHSDHXWTAMMYDS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)CCCC(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


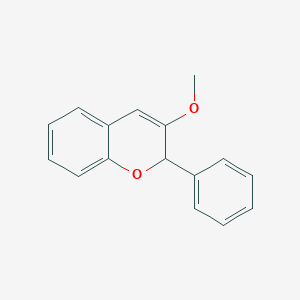
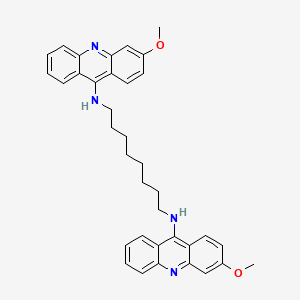
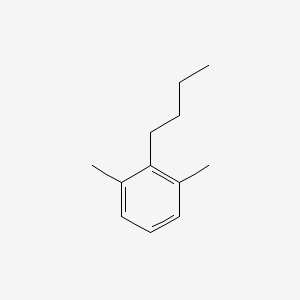
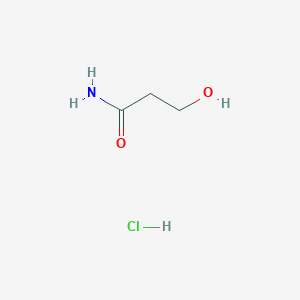
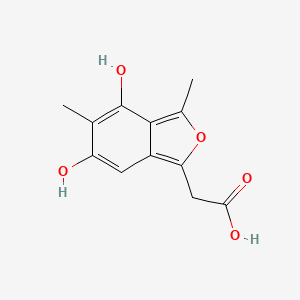
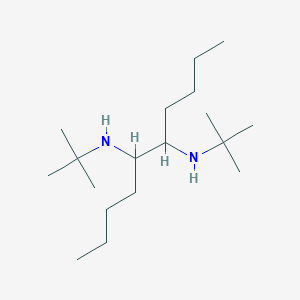
![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)
![1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one](/img/structure/B14503733.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)

![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)

